Cyclopropyl-oxetan-3-ylamine hydrochloride
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Overview
Description
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE is a chemical compound with the molecular formula C6H12ClNO It is a derivative of oxetane, a four-membered cyclic ether, and contains a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under acidic conditions. For example, the reaction of cyclopropylamine with an oxetane derivative in the presence of hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYLOXETAN-3-AMINE: The parent compound without the hydrochloride salt.
OXETANE DERIVATIVES: Other compounds containing the oxetane ring structure.
CYCLOPROPYLAMINES: Compounds with a cyclopropyl group attached to an amine.
Uniqueness
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE is unique due to its combination of the oxetane ring and cyclopropylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-cyclopropyloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5(1)7-6-3-8-4-6;/h5-7H,1-4H2;1H |
InChI Key |
QKFYJRYJEIYRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2COC2.Cl |
Origin of Product |
United States |
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